molecular formula C11H12ClNO3 B14884034 6'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride

6'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride

Cat. No.: B14884034
M. Wt: 241.67 g/mol
InChI Key: OCDVMBIIYQHSRI-UHFFFAOYSA-N
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Description

6’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride is a spirocyclic compound that features a unique structure combining azetidine and chroman moieties. This compound is of significant interest in organic and medicinal chemistry due to its potential applications in drug discovery and development. The spirocyclic framework imparts unique physicochemical properties, making it a valuable scaffold for the synthesis of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the intramolecular cyclization of azetidine derivatives with chroman precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process includes the preparation of azetidine and chroman intermediates, followed by their cyclization to form the spirocyclic core. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the azetidine ring.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted azetidine derivatives, which can be further utilized in various synthetic applications.

Scientific Research Applications

6’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. The hydroxyl and carbonyl groups can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Spiroindole: Contains a spirocyclic structure with an indole moiety.

    Spirooxindole: Features a spirocyclic framework with an oxindole ring.

    Spirobenzofuran: Comprises a spirocyclic structure with a benzofuran ring.

Uniqueness

6’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride is unique due to its combination of azetidine and chroman moieties, which imparts distinct physicochemical properties. The presence of both hydroxyl and carbonyl groups allows for diverse chemical modifications, making it a versatile scaffold for drug design and synthesis.

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

6-hydroxyspiro[3H-chromene-2,3'-azetidine]-4-one;hydrochloride

InChI

InChI=1S/C11H11NO3.ClH/c13-7-1-2-10-8(3-7)9(14)4-11(15-10)5-12-6-11;/h1-3,12-13H,4-6H2;1H

InChI Key

OCDVMBIIYQHSRI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=CC(=C2)O)OC13CNC3.Cl

Origin of Product

United States

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